molecular formula C15H14IN3O B14022262 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B14022262
M. Wt: 379.20 g/mol
InChI Key: SOGIYOXSLXSUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the iodine atom and the isopropoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a solvent like dimethylformamide or dimethyl sulfoxide. The iodination step can be achieved using iodine or an iodine-containing reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the pyrazole or pyrimidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the iodine and isopropoxyphenyl groups.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine: A derivative with nitro groups that exhibit different chemical and biological properties.

    4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: A compound with a quinoline moiety that has been studied for its inhibitory effects on autophagy.

Uniqueness

The presence of the iodine atom and the isopropoxyphenyl group in 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

3-iodo-6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14IN3O/c1-10(2)20-13-5-3-11(4-6-13)12-7-17-15-14(16)8-18-19(15)9-12/h3-10H,1-2H3

InChI Key

SOGIYOXSLXSUSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.